8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Overview
Description
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C8H13N3O2 . It is a solid substance with a molecular weight of 183.21 .
Synthesis Analysis
The synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been reported in the literature . The Bucherer-Bergs reaction, which includes a series of sequential chemical steps, is used in the synthesis of these compounds .Molecular Structure Analysis
The InChI code for 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is 1S/C8H13N3O2/c1-11-4-2-8(3-5-11)6(12)9-7(13)10-8/h2-5H2,1H3,(H2,9,10,12,13) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been studied . The Bucherer-Bergs reaction, which includes a series of sequential chemical steps, is used in the synthesis of these compounds .Physical And Chemical Properties Analysis
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a solid substance . It has a molecular weight of 183.21 . The InChI code for this compound is 1S/C8H13N3O2/c1-11-4-2-8(3-5-11)6(12)9-7(13)10-8/h2-5H2,1H3,(H2,9,10,12,13) .Scientific Research Applications
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Chemical Synthesis
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Pharmaceutical Research
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Proteomics Research
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Myelostimulators
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Pain Management
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Synthesis of Spirohydantoins
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Inflammatory Pain Management
properties
IUPAC Name |
8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-11-4-2-8(3-5-11)6(12)9-7(13)10-8/h2-5H2,1H3,(H2,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSNEAYELPMHGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200081 | |
Record name | 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
CAS RN |
52094-69-6 | |
Record name | 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52094-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052094696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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